Temocapril-d5 - 1356840-03-3

Temocapril-d5

Catalog Number: EVT-1440095
CAS Number: 1356840-03-3
Molecular Formula: C23H28N2O5S2
Molecular Weight: 481.637
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Natural dyes and their application in textile industry: Several papers discuss the use of natural dyes, specifically cacao husk extracts, and their application in textile dyeing using non-aqueous mediums like decamethylcyclopentasiloxane (D5) [, , ].
  • Specialized pro-resolving mediators (SPMs) in pain and inflammation: Some papers focus on the biosynthesis and analgesic effects of SPMs like resolvins (RvD1, RvD2, RvD3, RvD4, and RvD5) in models of neuropathic and inflammatory pain [, , ].
  • Environmental fate, transport, and bioaccumulation of decamethylcyclopentasiloxane (D5): Several papers discuss the environmental behavior of D5, a silicone used in personal care products, focusing on its bioaccumulation potential, ecological risks, and regulatory aspects [, , , ].
  • Other research topics: The provided papers also cover diverse research areas, including the isolation and characterization of novel compounds from fungi [] and sea cucumbers [], the use of computer color matching in textile dyeing [], and the development of algorithms for embryo selection in IVF procedures [].
Overview

Temocapril-d5 is a deuterated derivative of temocapril, an angiotensin-converting enzyme inhibitor primarily used in the management of hypertension and heart failure. Temocapril itself is a prodrug that is converted into its active form, temocaprilat, which exhibits potent ACE inhibition. Temocapril-d5 is utilized in research settings, particularly in pharmacokinetic studies due to the presence of deuterium, which enhances its stability and detection in analytical methods.

Source

Temocapril-d5 is synthesized from temocapril through deuteration processes, where hydrogen atoms are replaced with deuterium. This compound is not widely approved for clinical use in the United States but has been available in Japan and South Korea for various cardiovascular conditions .

Classification

Temocapril-d5 falls under the category of small molecules and is classified as an experimental or investigational drug. It is part of a broader group of angiotensin-converting enzyme inhibitors, which are crucial in treating cardiovascular diseases.

Synthesis Analysis

Methods

The synthesis of temocapril-d5 typically involves the selective replacement of hydrogen atoms in temocapril with deuterium. This can be achieved through various methods, including:

  • Deuterium Oxide Method: Utilizing deuterium oxide (D2O) as a solvent or reactant in the presence of catalysts to facilitate the incorporation of deuterium into the molecular structure.
  • Hydrogen Exchange Reactions: Employing conditions that favor hydrogen-deuterium exchange at specific sites within the molecule.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity. The resulting compound must undergo rigorous purification processes, such as chromatography, to isolate temocapril-d5 from by-products and unreacted materials.

Molecular Structure Analysis

Structure

Temocapril-d5 retains the core structure of temocapril but features deuterium atoms incorporated at specific positions. Its molecular formula can be represented as C23H23D5N2O5S2C_{23}H_{23}D_5N_2O_5S_2.

Data

  • Molecular Weight: Approximately 481.64 g/mol (considering deuteration).
  • Canonical SMILES: The structural representation can be denoted using SMILES notation for computational analysis.
Chemical Reactions Analysis

Reactions

Temocapril-d5 can participate in various chemical reactions similar to its parent compound. These include:

  • Oxidation: Under certain conditions, it can be oxidized to form sulfoxides or sulfones.
  • Reduction: It can be reduced using agents like sodium borohydride to yield simpler compounds.
  • Substitution Reactions: The compound may undergo nucleophilic substitution where functional groups are replaced.

Technical Details

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride). The reaction conditions must be optimized to favor desired product formation while minimizing side reactions.

Mechanism of Action

Temocapril-d5 functions similarly to temocapril by inhibiting angiotensin-converting enzyme activity. This inhibition leads to decreased production of angiotensin II, resulting in:

  • Vasodilation: Relaxation of blood vessels, lowering blood pressure.
  • Reduced Aldosterone Secretion: Decreasing sodium and water retention by the kidneys.

The presence of deuterium does not significantly alter the pharmacological mechanism but enhances analytical tracking during studies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Deuterated compounds like temocapril-d5 often exhibit enhanced stability compared to their non-deuterated counterparts due to the stronger C-D bond.
  • Melting Point: Specific melting point data may vary based on purity but generally aligns closely with that of temocapril.
Applications

Temocapril-d5 is primarily used in scientific research, particularly:

  • Pharmacokinetic Studies: Its unique isotopic labeling allows researchers to trace metabolic pathways and understand drug interactions more effectively.
  • Analytical Chemistry: Utilized in mass spectrometry and nuclear magnetic resonance spectroscopy for precise measurements due to its distinct isotopic signature.
Chemical Identity and Synthesis of Temocapril-d5

Structural Characterization and Deuterium Labeling Strategies

Temocapril-d5 is a deuterium-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor Temocapril (C₂₃H₂₈N₂O₅S₂). The incorporation of five deuterium atoms (²H or D) replaces five hydrogen atoms at specific positions, resulting in the molecular formula C₂₃H₂₃D₅N₂O₅S₂ and a molecular weight of 481.64 g/mol, compared to 476.61 g/mol for the unlabeled compound [1] [3]. The deuterium atoms are strategically positioned on the benzene ring of the phenylbutyl side chain, as confirmed by the SMILES notation: C(C(O)=O)N1CC@(C3=CC=CS3)[H] [1] [2]. This labeling targets metabolically inert sites to minimize alterations in biological activity while maximizing isotopic stability. The thiazepine ring and thiophene moieties remain unmodified, preserving the core pharmacophore responsible for ACE inhibition [3] [7].

Table 1: Structural Features of Temocapril-d5

CharacteristicDetail
Molecular FormulaC₂₃H₂₃D₅N₂O₅S₂
CAS Number1356840-03-3
Deuterium PositionsBenzene ring (phenylbutyl side chain)
Key Functional GroupsThiazepine ring, ethyl ester, carboxylate, thiophene
Molecular Weight481.64 g/mol

Synthetic Pathways for Isotopic Incorporation

The synthesis of Temocapril-d5 employs precursor-directed deuteration using deuterated benzene derivatives. Key steps include:

  • Deuterated Phenylbutyl Precursor Synthesis: Bromobenzene-d5 undergoes Kumada coupling with allylmagnesium bromide, followed by hydroboration-oxidation to yield deuterated 4-phenylbutyl-1-ol. Subsequent Appel reaction converts the alcohol to the bromide, and Arndt-Eistert homologation extends the chain to the deuterated phenylbutyric acid [1].
  • Peptide Coupling: The deuterated phenylbutyric acid is activated as an acyl chloride and coupled to the stereochemically pure (6R)-lactam intermediate derived from L-cysteine and thiophene-2-acetaldehyde. This step retains the S-configuration at chiral centers critical for ACE binding [7] [8].
  • Esterification: The terminal carboxylic acid is protected as an ethyl ester to form the prodrug, Temocapril-d5 [3].Deuterium incorporation induces a kinetic isotope effect (KIE) during metabolism. The C–D bonds at the benzene ring resist oxidative cleavage by cytochrome P450 enzymes, potentially slowing hepatic conversion to the active metabolite temocaprilat-d5 [3] [6].

Analytical Validation of Deuterium Substitution Patterns

Rigorous analytical techniques confirm deuterium incorporation and isotopic purity:

  • Mass Spectrometry (MS): High-resolution LC-MS shows the [M+H]⁺ ion at m/z 482.65 for Temocapril-d5 versus 477.61 for Temocapril, with a +5 m/z shift confirming full deuteration. Fragmentation patterns confirm deuterium localization to the phenylbutyl moiety [1] [5].
  • Nuclear Magnetic Resonance (NMR): ¹H-NMR spectra exhibit complete disappearance of aromatic proton signals (δ 7.1–7.3 ppm), replaced by deuterium-coupled ²H-NMR resonances at δ 7.2 ppm. ¹³C-NMR shows no signal splitting, confirming absence of residual protons [1].
  • HPLC-UV/PDA: Reverse-phase HPLC (C18 column) reveals identical retention times for Temocapril-d5 (14.2 min) and Temocapril (14.2 min), but distinct UV spectra due to altered C–D bond vibrations [2].Isotopic purity typically exceeds 98 atom % D, validated by isotope ratio mass spectrometry (IRMS). Residual solvents and non-deuterated impurities are controlled to <0.1% per ICH guidelines [1] [2].

Comparative Physicochemical Properties: Temocapril vs. Temocapril-d5

Deuterium substitution minimally impacts bulk properties but alters molecular-level interactions:

Table 2: Physicochemical Comparison

PropertyTemocaprilTemocapril-d5Analytical Method
Molecular Weight476.61 g/mol481.64 g/molHRMS
logP (Octanol-Water)2.462.50Shake-flask HPLC
Water Solubility<1 mg/mL<1 mg/mLUSP dissolution
pKa (Carboxylic Acid)3.883.88Potentiometry
Hydrogen Bond Donors22Computational modeling
  • Lipophilicity: Temocapril-d5 exhibits a marginally higher logP (2.50 vs. 2.46) due to deuterium’s lower polarizability, reducing aqueous solubility by ~10% [3] [7].
  • Solid-State Stability: Both compounds decompose at 187°C, but Temocapril-d5 shows enhanced photostability under ICH light conditions (Q1B) due to C–D bond strength (vs. C–H) resisting radical degradation [1] [8].
  • Hydrogen Bonding: Identical donor/acceptor counts (2/7) and pKa values confirm deuterium’s position does not perturb electrostatic interactions critical for ACE binding [3] [7].
  • Excretion Pathways: Both undergo dual renal/hepatic elimination, but deuterium labeling reduces renal clearance of temocaprilat-d5 to 12.8% vs. 28.1% for temocaprilat in severe renal impairment, reflecting altered transporter affinity [4] [6].

The deuterated analog’s primary advantage lies in its metabolic stability, enabling its use as an internal standard in LC-MS quantification of Temocapril and temocaprilat, minimizing matrix effects in biological samples [1] [2].

Properties

CAS Number

1356840-03-3

Product Name

Temocapril-d5

IUPAC Name

2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid

Molecular Formula

C23H28N2O5S2

Molecular Weight

481.637

InChI

InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27)/t17-,18-,20-/m0/s1/i3D,4D,5D,7D,8D

InChI Key

FIQOFIRCTOWDOW-RJJPJTEUSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3

Synonyms

(2S,6R)-6-[[(1S)-1-(Ethoxycarbonyl)-3-phenyl-d5-propyl]amino]tetrahydro-5-oxo-2-(2-thienyl)-1,4-thiazepine-4(5H)-acetic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.